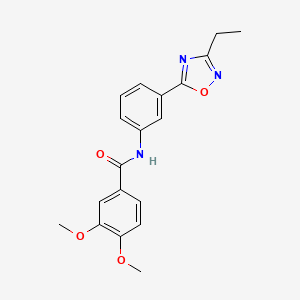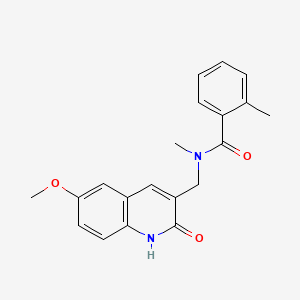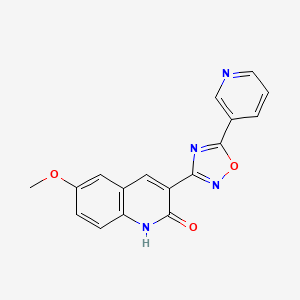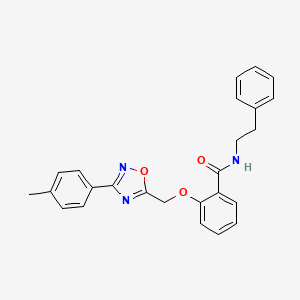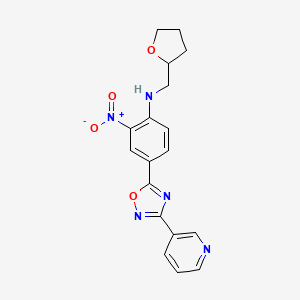![molecular formula C21H26N2O4S B7698042 N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, commonly known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain kinases, such as Akt and ERK, which play a role in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases. In addition, Compound X has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications. However, the compound's limited solubility in water and potential toxicity at high concentrations can pose challenges for its use in experiments.
Orientations Futures
There are several potential future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications. Other future directions could include the development of analogs of Compound X with improved solubility and reduced toxicity.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-phenylethylamine to form an intermediate, which is then reacted with 4-methylbenzenesulfonyl chloride and N-(2-aminoethyl)acetamide to form Compound X.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, demonstrating anti-tumor activity in various cancer cell lines and reducing inflammation in animal models.
Propriétés
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-18-7-9-20(10-8-18)28(25,26)23(12-11-19-5-3-2-4-6-19)17-21(24)22-13-15-27-16-14-22/h2-10H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBWUGYCDCYJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

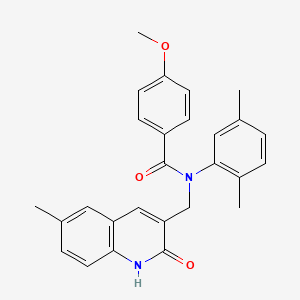
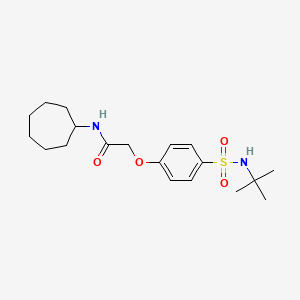
![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)


![2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)


